Boc-Cit-OH, also known as Boc-L-citrulline, is a chemical compound with the molecular formula C13H22N2O5 and a CAS registry number of 45234-13-7. This compound is primarily recognized as an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt, which has significant applications in biochemistry and pharmaceuticals. Boc-Cit-OH plays a crucial role in peptide synthesis and drug development, particularly in the context of antibody-drug conjugates.
Boc-Cit-OH is classified under amino acid derivatives and is specifically categorized as a protected form of L-citrulline. The "Boc" refers to the tert-butoxycarbonyl group, which is commonly used to protect amino groups during chemical reactions. This compound can be sourced from various suppliers that specialize in chemical reagents for research and industrial applications.
The synthesis of Boc-Cit-OH can be achieved through several methods, including:
The direct amination method typically requires specific reagents and conditions to ensure high yields and purity. For example, the reaction may involve coupling agents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of peptide bonds while maintaining the integrity of the Boc protection.
Boc-Cit-OH participates in various chemical reactions typical for amino acids, including:
During peptide synthesis, controlling reaction conditions such as temperature and pH is crucial for optimizing yield and preventing side reactions. The choice of coupling agents also significantly affects the efficiency of peptide bond formation.
This compound's utility in synthesizing biologically active peptides underscores its importance in medicinal chemistry and drug design.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and confirm identity.
Boc-Cit-OH has several significant applications:
The development of tert-butyloxycarbonyl (Boc) chemistry revolutionized peptide synthesis by addressing fundamental stability challenges inherent to earlier protecting group strategies. Introduced in the 1950s as an alternative to carbobenzyloxy (Cbz) groups, the Boc moiety offered superior orthogonality—a concept later formalized by Barany and Merrifield [8]. Unlike Cbz, which required catalytic hydrogenation for removal, the Boc group could be cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid) without affecting peptide backbones or other acid-labile functionalities [2] [8]. This characteristic proved essential for solid-phase peptide synthesis (SPPS), where iterative deprotection-coupling cycles demand highly selective chemistry.
Boc-Cit-OH emerged as a specialized derivative within this framework, addressing citrulline’s unique reactivity. The ureido group (Nω-carbamoyl) of citrulline is incompatible with standard amino acid protection schemes due to its nucleophilicity and sensitivity to strong bases. Early synthetic routes to citrulline-containing peptides suffered from side reactions until Boc protection provided a solution: the electron-withdrawing Boc group effectively suppressed ureido participation in acylation reactions while maintaining stability during elongation steps [2]. Historical milestones include:
Table 1: Evolution of Key Boc-Protected Amino Acid Derivatives
Decade | Key Development | Impact on Citrulline Chemistry |
---|---|---|
1960s | Introduction of Boc₂O for Nα-protection | Enabled safe handling of citrulline’s ureido group |
1980s | HF cleavage protocols | Permitted synthesis of long citrullinated peptides |
2000s | Water-based Boc protection methods | Facilitated green synthesis of Boc-Cit-OH |
Orthogonal protection—the independent manipulation of multiple functional groups using distinct chemical triggers—relies critically on mutually compatible protecting groups. Boc-Cit-OH exemplifies this principle through its synergistic use with base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group’s stability toward nucleophilic bases (e.g., piperidine) allows sequential deprotection of Nα-Fmoc while preserving the Nω-Boc on citrulline [5] [8]. This orthogonality is paramount for synthesizing post-translationally modified peptides where citrulline resides adjacent to residues requiring side-chain protection.
Boc-Cit-OH further enables cascade deprotection strategies in complex architectures. For example:
Catalytic advancements have refined Boc-Cit-OH’s efficiency:
Table 2: Orthogonal Protection Pairings with Boc-Cit-OH
Protection Strategy | Deprotection Trigger | Compatibility with Boc-Cit-OH | Application Example |
---|---|---|---|
Fmoc/tBu | Base (piperidine) | High | Solid-phase peptide synthesis |
Alloc/Pd⁰ | Palladium catalysis | Moderate | On-resin cyclization |
Dde/Hydrazine | Hydrazinolysis | High | Selective lysine protection |
Citrulline’s ureido group confers unique bioconjugation leverage in therapeutic linker design, with Boc-Cit-OH serving as the essential precursor. Its most prominent application lies in protease-cleavable dipeptide linkers for antibody-drug conjugates (ADCs), exemplified by the Valine-Citrulline (Val-Cit) motif. When incorporated into ADC linkers, three features of citrulline drive efficacy:
Boc-Cit-OH’s chemical purity directly impacts ADC homogeneity and stability. Impurities in the citrulline moiety can:
Table 3: Bioconjugation Applications of Boc-Cit-OH-Derived Linkers
Linker System | Therapeutic Payload | Clinical ADC Example | Function of Citrulline |
---|---|---|---|
Val-Cit-PABC | MMAE | Brentuximab vedotin | Protease cleavage & self-immolation |
Val-Cit-ABA | Dexamethasone | Anti-CD19 iADC | Dual self-immolative spacer |
Phe-Lys-Cit | Doxorubicin | Experimental ADCs | Enhanced lysosomal specificity |
Beyond ADCs, Boc-Cit-OH enables:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4